molecular formula CCl4S2 B3055450 Trichloro(chlorodisulfanyl)methane CAS No. 6482-61-7

Trichloro(chlorodisulfanyl)methane

Cat. No.: B3055450
CAS No.: 6482-61-7
M. Wt: 218 g/mol
InChI Key: HMEGAOPDVIKYFY-UHFFFAOYSA-N
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Description

Trichloro(chlorodisulfanyl)methane is an organosulfur compound characterized by the presence of three chlorine atoms and a chlorodisulfanyl group attached to a central methane carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Trichloro(chlorodisulfanyl)methane can be synthesized through the chlorination of methanesulfenyl chloride. The reaction typically involves the use of chlorine gas under controlled conditions to ensure the selective formation of the desired product. The reaction is carried out in a chlorinated solvent such as carbon tetrachloride or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound involves the continuous chlorination process. This method ensures a high yield and purity of the compound. The process includes the use of specialized reactors that allow for precise control of reaction parameters such as temperature, pressure, and chlorine flow rate.

Chemical Reactions Analysis

Types of Reactions: Trichloro(chlorodisulfanyl)methane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl chlorides.

    Reduction: Reduction reactions can convert it into simpler sulfur-containing compounds.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are employed under mild conditions.

Major Products Formed:

    Oxidation: Sulfonyl chlorides.

    Reduction: Simpler sulfur compounds.

    Substitution: Various substituted methanesulfenyl derivatives.

Scientific Research Applications

Trichloro(chlorodisulfanyl)methane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organosulfur compounds.

Mechanism of Action

The mechanism of action of trichloro(chlorodisulfanyl)methane involves its high reactivity due to the presence of multiple chlorine atoms and the chlorodisulfanyl group. These functional groups make the compound a strong electrophile, capable of reacting with various nucleophiles. The molecular targets include nucleophilic sites on organic molecules, leading to the formation of new chemical bonds and products.

Comparison with Similar Compounds

    Trichloromethane (Chloroform): Similar in structure but lacks the chlorodisulfanyl group.

    Trichlorosilane: Contains silicon instead of sulfur and has different reactivity.

    Trichloromethylsilane: Similar in having three chlorine atoms but with a silicon center.

Uniqueness: Trichloro(chlorodisulfanyl)methane is unique due to the presence of the chlorodisulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and industrial applications.

Properties

IUPAC Name

trichloromethylsulfanyl thiohypochlorite
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CCl4S2/c2-1(3,4)6-7-5
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMEGAOPDVIKYFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(SSCl)(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CCl4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30542600
Record name Trichloro(chlorodisulfanyl)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30542600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6482-61-7
Record name Trichloro(chlorodisulfanyl)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30542600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trichloro(chlorodisulfanyl)methane
Reactant of Route 2
Trichloro(chlorodisulfanyl)methane
Reactant of Route 3
Trichloro(chlorodisulfanyl)methane

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